N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-(oxan-4-yl)ethyl]indole-3-carboxamide
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Overview
Description
PMID28394193-Compound-23 is a synthetic organic compound known for its role as a selective cathepsin K inhibitor . Cathepsin K is a collagenase enzyme that is upregulated in osteoclasts, chondrocytes, and synoviocytes in osteoarthritic diseases . By inhibiting this cysteine protease, Compound-23 is expected to reduce or delay cartilage and subchondral bone destruction in osteoarthritic joints .
Preparation Methods
The preparation of Compound-23 involves a series of synthetic routes and reaction conditions. The synthetic route typically includes the formation of a cyanocyclopropyl group and the incorporation of various aromatic and heterocyclic rings . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for Compound-23 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Compound-23 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Compound-23 may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
Compound-23 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Compound-23 involves the inhibition of cathepsin K, a cysteine protease enzyme that plays a key role in the degradation of collagen and other extracellular matrix proteins . By binding to the active site of cathepsin K, Compound-23 prevents the enzyme from cleaving its substrates, thereby reducing the breakdown of cartilage and bone . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which blocks the catalytic activity of cathepsin K .
Comparison with Similar Compounds
Compound-23 can be compared with other similar compounds, such as:
Compound-22: Another cathepsin K inhibitor with a similar structure but different substituents on the aromatic rings.
Compound-24: A cathepsin S inhibitor that targets a different cysteine protease enzyme involved in immune responses.
Compound-25: A broad-spectrum cysteine protease inhibitor that targets multiple enzymes, including cathepsin K, S, and L.
The uniqueness of Compound-23 lies in its selectivity for cathepsin K, which makes it a promising candidate for the treatment of osteoarthritic diseases without affecting other proteases .
Properties
Molecular Formula |
C25H31N3O3 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-(oxan-4-yl)ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C25H31N3O3/c1-15-13-16(2)27-24(29)21(15)14-26-25(30)23-18(4)28(22-8-6-5-7-20(22)23)17(3)19-9-11-31-12-10-19/h5-8,13,17,19H,9-12,14H2,1-4H3,(H,26,30)(H,27,29) |
InChI Key |
HFMSKVHOEPULNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCOCC4)C)C |
Origin of Product |
United States |
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